Myrtucommulone L

Cytotoxicity Cancer cell lines MT-4 cells

Myrtucommulone L is a C24H36O3 monomeric acylphloroglucinol first isolated from the leaves of Myrtus communis L. Unlike the dimeric and trimeric myrtucommulones (e.g., myrtucommulone A and J) that dominate this natural product class, myrtucommulone L features a unique spiro[bicyclo[3.1.0]hexane-2,2′-2H-1-benzopyran] skeleton incorporating a thujane-type monoterpene moiety linked to a tetramethyltetrahydrochromenedione nucleus.

Molecular Formula C24H36O3
Molecular Weight 372.549
CAS No. 1357149-74-6
Cat. No. B3000449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtucommulone L
CAS1357149-74-6
Molecular FormulaC24H36O3
Molecular Weight372.549
Structural Identifiers
SMILESCC(C)C1CC2(CCC3(C2C3)C(C)C)OC4=C1C(=O)C(C(=O)C4(C)C)(C)C
InChIInChI=1S/C24H36O3/c1-13(2)15-11-24(10-9-23(14(3)4)12-16(23)24)27-19-17(15)18(25)21(5,6)20(26)22(19,7)8/h13-16H,9-12H2,1-8H3/t15-,16+,23-,24+/m0/s1
InChIKeyQLGACJMERDLYGD-OHWITJHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Myrtucommulone L (CAS 1357149-74-6) – Structural and Functional Profiling of a Monomeric Spiro-Acylphloroglucinol


Myrtucommulone L is a C24H36O3 monomeric acylphloroglucinol first isolated from the leaves of Myrtus communis L. [1]. Unlike the dimeric and trimeric myrtucommulones (e.g., myrtucommulone A and J) that dominate this natural product class, myrtucommulone L features a unique spiro[bicyclo[3.1.0]hexane-2,2′-2H-1-benzopyran] skeleton incorporating a thujane-type monoterpene moiety linked to a tetramethyltetrahydrochromenedione nucleus [1]. Its molecular formula (C24H36O3, MW 372.5 Da) sharply distinguishes it from the larger oligomeric myrtucommulones in terms of molecular weight, pharmacophore composition, and resultant biological profile [1].

Why Myrtucommulone L Cannot Be Substituted by Myrtucommulone A or J in Targeted Research and Procurement


Myrtucommulones are not a single pharmacophore class. Myrtucommulone L is a monomeric spiro-meroterpenoid lacking the aromatic phloroglucinol core that is essential for the cytotoxicity and selective antibacterial activity observed in myrtucommulone A (trimeric) and myrtucommulone J (dimeric) [1]. Consequently, bioactivity data generated for myrtucommulone A (mPGES-1 IC50 = 1.0 µM; 5-LO IC50 = 1.8 µM; apoptosis induction in multiple cancer lines) or myrtucommulone J (MIC = 0.38 µM against S. aureus with 35-fold eukaryotic selectivity) cannot be extrapolated to myrtucommulone L [1][2]. Substituting one myrtucommulone for another without verifying structural class membership risks drawing false conclusions about mechanism, potency, or selectivity in any downstream application.

Quantitative Head-to-Head Comparison: Myrtucommulone L vs. Myrtucommulone A and J in Cytotoxicity, Antibacterial Selectivity, and Synthetic Accessibility


Cytotoxicity Against Human Hematological Tumor Cells: Myrtucommulone L Is Essentially Inactive Relative to Myrtucommulone J and A

In a direct head-to-head comparison within the same study, myrtucommulone L (compound 3) showed no meaningful cytotoxicity against the MT-4 human hematological tumor cell line (IC50 > 41.0 µM). In contrast, myrtucommulone J (1/1a) exhibited IC50 values of 2.1–3.0 µM, and myrtucommulone A (4) displayed IC50 values of 4.7–14.0 µM against the same cell line [1]. The authors explicitly attribute the inactivity of compounds 2 (myrtucommulone K) and 3 (myrtucommulone L) to their lack of an aromatic phloroglucinol core, which appears to be the essential pharmacophore for cytotoxicity in this series [1].

Cytotoxicity Cancer cell lines MT-4 cells

Antibacterial Selectivity Against Staphylococcus aureus: Myrtucommulone L Exhibits Non-Specific Toxicity, Contrasting with the 35-Fold Selective Activity of Myrtucommulone J

Evaluated concurrently under identical assay conditions, myrtucommulone L (3) showed only a non-specific antibacterial effect against S. aureus ATCC 25923—its toxicity toward bacteria was in a similar range to its toxicity toward eukaryotic cells. By direct comparison, myrtucommulone J (1/1a) demonstrated 35-fold selectivity for S. aureus over normal eukaryotic cells, with a minimum inhibitory concentration (MIC) of 0.38 µM [1]. The authors concluded that myrtucommulones K, L, and A share a non-specific mode of antibacterial action, whereas J is uniquely selective [1].

Antibacterial Selectivity index Staphylococcus aureus

Molecular Architecture Divergence: Monomeric Spiro-Scaffold (MW 372.5 Da) vs. Oligomeric Acylphloroglucinol Assemblies (MW 653–669 Da)

Myrtucommulone L (C24H36O3, exact mass 372.27 Da) is the smallest myrtucommulone isolated from M. communis to date—a monomeric meroterpenoid with a spiro junction between a bicyclo[3.1.0]hexane ring and a tetramethyltetrahydrochromenedione nucleus [1][2]. By contrast, myrtucommulone A (C38H52O10, MW 668.8 Da) is a trimeric bis-syncarpate acylphloroglucinol, and myrtucommulone J (C38H52O9, MW 652.8 Da) is a dimeric dipyrancyclopentanone acylphloroglucinol [1][2]. This structural divergence places myrtucommulone L in a distinct chemical subclass, separated from the established pharmacophore model (aromatic phloroglucinol core + syncarpic acid residues) that underpins the anti-inflammatory and pro-apoptotic activities of myrtucommulones A–I [2].

Structural classification Acylphloroglucinol Spiro compound

Synthetic Accessibility: Three-Step Biomimetic Route for Myrtucommulone L vs. Five-Step Convergent Synthesis for Myrtucommulone A

A 2024 biomimetic synthesis of myrtucommulone L was accomplished in only three steps from readily available starting materials, employing a mild Me2AlCl-mediated hetero-Diels-Alder reaction as the pivotal transformation, without protecting group manipulations and with good diastereoselectivity [1]. By comparison, the benchmark total synthesis of myrtucommulone A requires a five-step convergent route with base-catalyzed double Michael-Friedel-Crafts alkylation as the key carbon-framework-forming step, achieving overall yields up to 50% [2]. The three-step route to L represents a 40% reduction in synthetic step count and avoids redox manipulations, translating to shorter procurement lead times for synthetic material.

Total synthesis Biomimetic synthesis Step economy

Structural Identity Confidence: The 2024 Revision of Myrtucommulone L's Structure Ensures Correct Compound Procurement

The 2024 biomimetic synthesis by Zhang et al. led to a revision of the originally reported structure of myrtucommulone L [1]. This finding places myrtucommulone L among a growing list of myrtucommulones whose initially assigned structures were subsequently corrected (including myrtucommulone K, revised in 2016, and myrtucommulone J, revised in 2017) [2]. For procurement and experimental reproducibility, it is essential to confirm that the lot of myrtucommulone L conforms to the revised (post-2024) structure, not the originally published 2012 structure, to avoid sourcing a mis-assigned or incorrect compound.

Structure revision Compound identity Quality control

Application Scenarios for Myrtucommulone L Grounded in Quantitative Comparative Evidence


Negative Control Compound in Cytotoxicity and Apoptosis Screening Cascades

Because myrtucommulone L is devoid of the aromatic phloroglucinol core required for cytotoxicity (IC50 > 41 µM against MT-4 cells, compared to IC50 = 2.1–3.0 µM for myrtucommulone J and 4.7–14.0 µM for myrtucommulone A) [1], it serves as an ideal structurally matched negative control when profiling the antiproliferative or pro-apoptotic effects of oligomeric myrtucommulones. Including L in screening panels distinguishes target-mediated cytotoxicity from scaffold-wide non-specific effects.

Pharmacophore Deconvolution and Structure-Activity Relationship (SAR) Studies

The monomeric spiro architecture of myrtucommulone L represents a minimal structural unit of the myrtucommulone class, lacking the syncarpic acid and aromatic phloroglucinol modules [2]. Systematic comparison of L with myrtucommulones A and J in panels of enzymatic (mPGES-1, 5-LO) and cellular assays enables unambiguous assignment of pharmacophoric contributions, guiding medicinal chemistry efforts toward simplified synthetic leads with retained anti-inflammatory or antibacterial activity.

Chemical Probe for Target Identification via Affinity-Based Proteomics

The non-cytotoxic profile of myrtucommulone L makes it suitable for use as a negative-control probe in cellular thermal shift assays (CETSA) or affinity pulldown experiments aimed at identifying the molecular target(s) of cytotoxic myrtucommulones A and J [1]. The structural relatedness of L to the active congeners minimizes non-specific binding differences while ensuring that any protein engagement observed for A or J is target-mediated rather than an artifact of acylphloroglucinol aggregation.

Rapid Synthetic Derivatization Platform for Myrtucommulone Analogue Libraries

The three-step, protecting-group-free biomimetic synthesis of myrtucommulone L using a Me2AlCl-mediated hetero-Diels-Alder reaction [3] provides a significantly shorter route to the myrtucommulone scaffold compared to the five-step convergent synthesis required for myrtucommulone A [4]. Laboratories undertaking analogue synthesis or structure-activity optimization can leverage the L scaffold as a starting point for late-stage diversification, capitalizing on the reduced step count (40% fewer synthetic operations) to accelerate library production.

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